molecular formula C9H9ClN2O4 B2805256 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate CAS No. 2309796-70-9

1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate

Cat. No.: B2805256
CAS No.: 2309796-70-9
M. Wt: 244.63
InChI Key: YYGALDFFULTCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit DNA synthesis or disrupt cellular signaling pathways, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(4-chloropyrimidin-5-yl)malonate
  • Dimethyl 2-(6-bromopyrimidin-4-yl)malonate
  • Dimethyl 2-(6-fluoropyrimidin-4-yl)malonate

Uniqueness

1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate is unique due to the presence of the 6-chloropyrimidine moiety, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-15-8(13)7(9(14)16-2)5-3-6(10)12-4-11-5/h3-4,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGALDFFULTCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=NC=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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